2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride
Description
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Properties
IUPAC Name |
2-[2-(2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-6-2-3-8-14(12)16-11-9-13-7-4-5-10-15-13;/h2-3,6,8,13,15H,4-5,7,9-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRJAVWRLWVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-76-5 | |
| Record name | Piperidine, 2-[2-(2-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₂₄ClNO₂
- Molecular Weight : 287.82 g/mol
This compound contains a piperidine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of acetylcholine and dopamine receptors, potentially influencing cognitive functions and mood regulation.
Potential Mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease.
- Dopaminergic Activity : Interaction with dopamine receptors may implicate its role in mood disorders and neuropsychiatric conditions.
Neuropharmacological Effects
Research indicates that compounds structurally related to this compound exhibit significant neuropharmacological activities. These include:
- Anti-Acetylcholinesterase Activity : Compounds in this class have shown promise in enhancing cholinergic transmission, which is beneficial for cognitive function.
- Antidepressant-like Effects : Some studies suggest that derivatives can exhibit mood-enhancing properties through modulation of serotonergic pathways.
Anticancer Potential
Emerging studies have begun to explore the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : Initial findings indicate that this compound may possess cytotoxic effects against various cancer cell lines, although further studies are necessary to elucidate its efficacy and mechanism.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-acetylcholinesterase activity of piperidine derivatives, revealing significant inhibition rates comparable to established drugs like donepezil. |
| Study 2 | Evaluated the cytotoxic effects on human glioblastoma cells, showing IC50 values less than those of standard chemotherapeutics, indicating promising anticancer activity. |
| Study 3 | Analyzed the pharmacokinetics in animal models, demonstrating acceptable absorption and distribution profiles, which support further development for therapeutic use. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
